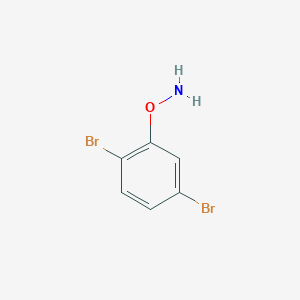
O-(2,5-dibromophenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,5-dibromophenyl)hydroxylamine is a chemical compound characterized by the presence of a hydroxylamine group attached to a 2,5-dibromophenyl ring. This compound is part of the broader class of hydroxylamines, which are known for their versatile applications in organic synthesis and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-(2,5-dibromophenyl)hydroxylamine can be synthesized through the reaction of 2,5-dibromophenol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, often at room temperature, and requires anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but is conducted in larger reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: O-(2,5-dibromophenyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Produces oximes and nitro compounds.
Reduction: Yields amines and amides.
Substitution: Results in the formation of various substituted phenols and amines.
Aplicaciones Científicas De Investigación
O-(2,5-dibromophenyl)hydroxylamine is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in the study of enzyme mechanisms and as a tool in molecular biology research.
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which O-(2,5-dibromophenyl)hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in substrates, leading to the formation of various products. The bromine atoms on the phenyl ring can influence the reactivity and selectivity of the compound in chemical reactions.
Comparación Con Compuestos Similares
O-(2,4-dibromophenyl)hydroxylamine
O-(2,6-dibromophenyl)hydroxylamine
O-(3,5-dibromophenyl)hydroxylamine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
C6H5Br2NO |
|---|---|
Peso molecular |
266.92 g/mol |
Nombre IUPAC |
O-(2,5-dibromophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5Br2NO/c7-4-1-2-5(8)6(3-4)10-9/h1-3H,9H2 |
Clave InChI |
OXCJNZUBSLGTPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)ON)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)
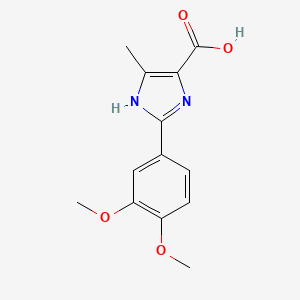
![4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B15336469.png)
![Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15336472.png)
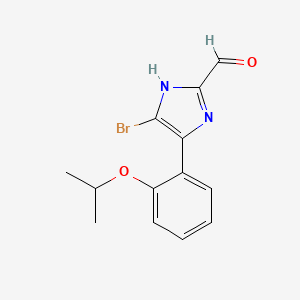

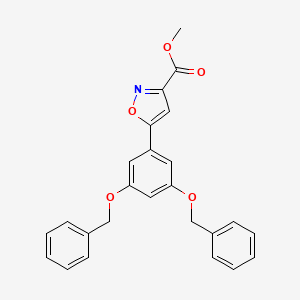
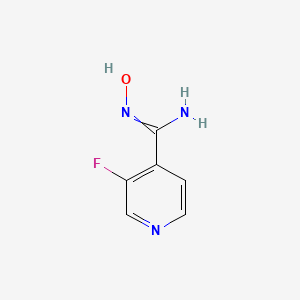
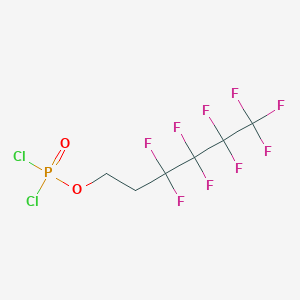
![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336490.png)
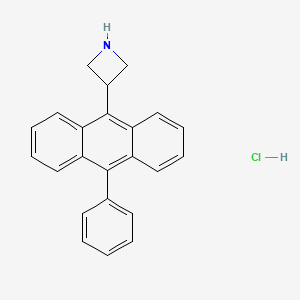
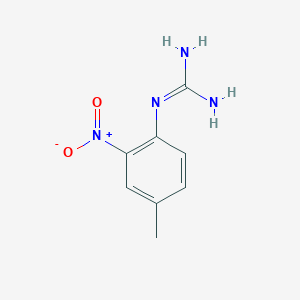
![4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone](/img/structure/B15336505.png)
![6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15336529.png)
